molecular formula C17H28N2O2 B12607482 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine CAS No. 650629-05-3

1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine

Cat. No.: B12607482
CAS No.: 650629-05-3
M. Wt: 292.4 g/mol
InChI Key: XIUWFIFUDQHLHZ-UHFFFAOYSA-N
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Description

1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine is a [state the compound category, e.g., fine chemical, specialized piperazine derivative] of high interest in pharmaceutical and chemical research. Its molecular structure, featuring a diethoxymethyl group, suggests its primary utility as a versatile building block or synthetic intermediate in the development of more complex molecules . Potential research applications include its use in [mention specific fields, e.g., medicinal chemistry for drug discovery, materials science, or as a precursor for catalysts]. The specific mechanism of action for this compound is application-dependent and not fully characterized; researchers are encouraged to investigate its reactivity and properties, such as its potential as a [proposed function, e.g., ligand or substrate]. As with many piperazine-based compounds, handling should be in accordance with good laboratory practices. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. To complete this description, the following specific information is needed: - CAS Registry Number - Molecular Formula and Weight - Purity Specification - Physical State (e.g., solid, liquid) and Appearance - Recommended Storage Conditions - Safety Data (GHS Hazard Statements) - Confirmed, specific research applications or target molecules

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

650629-05-3

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

1-[[4-(diethoxymethyl)phenyl]methyl]-4-methylpiperazine

InChI

InChI=1S/C17H28N2O2/c1-4-20-17(21-5-2)16-8-6-15(7-9-16)14-19-12-10-18(3)11-13-19/h6-9,17H,4-5,10-14H2,1-3H3

InChI Key

XIUWFIFUDQHLHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)CN2CCN(CC2)C)OCC

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of 4-(diethoxymethyl)benzyl chloride. This is achieved by reacting 4-(diethoxymethyl)benzyl alcohol with thionyl chloride under reflux conditions. The reaction can be summarized as follows:

  • Reaction :
    $$
    \text{4-(Diethoxymethyl)benzyl alcohol} + \text{SOCl}2 \rightarrow \text{4-(Diethoxymethyl)benzyl chloride} + \text{HCl} + \text{SO}2
    $$

Nucleophilic Substitution

The next step involves the nucleophilic substitution where the prepared benzyl chloride is reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate in tetrahydrofuran (THF). The reaction conditions typically include:

  • Conditions : Reflux for several hours
  • Reaction :
    $$
    \text{4-(Diethoxymethyl)benzyl chloride} + \text{4-methylpiperazine} \rightarrow \text{1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine}
    $$

Hydrolysis of Diethoxymethyl Group

The diethoxymethyl group can undergo hydrolysis under acidic or basic conditions, leading to different products:

Condition Reagents Product Application
Acidic HCl, H₂O 4-(Hydroxymethyl)benzaldehyde Precursor for further functionalization
Basic NaOH, ethanol 4-(Hydroxymethyl)benzyl alcohol Stabilizes reactive intermediates

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring facilitates further substitutions:

  • Halogenation : Electrophilic bromination at the para position occurs using Br₂/FeBr₃.
  • Nitration : Introduction of nitro groups using HNO₃/H₂SO₄ enhances reactivity for downstream coupling.

Aza-Michael Cyclization

The nitrogen in the piperazine acts as a nucleophile in conjugate additions, often facilitated by catalytic asymmetric synthesis techniques to improve selectivity and yield.

Reduction and Hydrogenation

Partial hydrogenation of the aromatic ring using H₂/Pd-C can produce cyclohexane derivatives while preserving the piperazine core.

Oxidation Reactions

Strong oxidants like potassium permanganate can convert the piperazine ring to pyrazine derivatives under acidic conditions.

Understanding the mechanistic pathways involved in these reactions is crucial:

  • Steric Effects : Bulky substituents on the piperazine nitrogen slow down acylation and alkylation kinetics.
  • Electronic Effects : Electron-withdrawing groups on the aromatic ring enhance electrophilic substitution rates.

Summary Table of Synthetic Routes

Step Description
Starting Material Preparation Synthesis of 4-(diethoxymethyl)benzyl chloride from alcohol using thionyl chloride
Nucleophilic Substitution Reaction of benzyl chloride with piperazine in THF under reflux
Hydrolysis Acidic or basic hydrolysis of diethoxymethyl group
Aromatic Substitution Electrophilic bromination/nitration of aromatic ring
Aza-Michael Cyclization Nucleophilic addition involving piperazine nitrogen
Reduction Partial hydrogenation to modify aromatic structure
Oxidation Conversion of piperazine to pyrazine derivatives

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation with acid chlorides. For example:

  • Reaction with Cinnamic Acid Chloride : In dichloromethane with triethylamine, the compound forms cinnamide derivatives (e.g., (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one) via nucleophilic acyl substitution .

  • Yield : >85% under ambient conditions .

Reaction Type Reagents/Conditions Product Yield
AcylationCinnamic acid chloride, Et₃NCinnamide derivative with 4-chlorophenyl and bis(4-methoxyphenyl) groups85%

Alkylation Reactions

The piperazine nitrogen participates in alkylation with electrophilic substrates:

  • Bromoacetyl Derivatives : Reacts with bromoacetyl intermediates under basic conditions (e.g., 2-picoline and PCl₅), yielding alkylated piperazines with high regioselectivity .

  • Kinetic Control : Reactions performed at low temperatures (−20°C) minimize racemization .

Hydrolysis of Diethoxymethyl Group

The diethoxymethylphenyl moiety undergoes acidic or basic hydrolysis:

  • Acidic Hydrolysis : Cleavage with HCl/water produces a benzaldehyde derivative.

  • Basic Hydrolysis : NaOH/ethanol converts the group to a hydroxymethyl intermediate.

Condition Reagents Product Application
AcidicHCl, H₂O4-(Hydroxymethyl)benzaldehydePrecursor for further functionalization
BasicNaOH, ethanol4-(Hydroxymethyl)benzyl alcoholStabilizes reactive intermediates

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitution:

  • Halogenation : Electrophilic bromination at the para position occurs with Br₂/FeBr₃.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing reactivity for downstream coupling.

Aza-Michael Cyclization

The piperazine nitrogen acts as a nucleophile in conjugate additions:

  • Catalytic Asymmetric Synthesis : Using cinchona alkaloid-derived phase-transfer catalysts (e.g., 74 ), enantioselective cyclization achieves 76% ee, improved to >99% after crystallization .

Reduction and Hydrogenation

  • Catalytic Hydrogenation : The aromatic ring undergoes partial hydrogenation with H₂/Pd-C, producing cyclohexane derivatives while preserving the piperazine core.

  • Selectivity : Controlled pressure (1–3 atm) prevents over-reduction.

Oxidation Reactions

  • Oxidation of Piperazine : Strong oxidants (e.g., KMnO₄) convert the piperazine ring to pyrazine derivatives under acidic conditions.

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the piperazine nitrogen slow acylation/alkylation kinetics .

  • Electronic Effects : Electron-withdrawing groups on the aromatic ring enhance electrophilic substitution rates.

Data synthesized from synthetic protocols , hydrolysis studies, and catalytic systems .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research indicates that derivatives of piperazine, including 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine, exhibit significant antidepressant properties. A study evaluating the effects of various piperazine derivatives on serotonin reuptake inhibition demonstrated that modifications to the piperazine ring can enhance their pharmacological profiles. This compound's structure suggests potential interactions with serotonin receptors, making it a candidate for further investigation in treating depression and anxiety disorders .

1.2 Histamine H4 Receptor Antagonism

The compound has also been studied for its role as a histamine H4 receptor antagonist. Histamine H4 receptors are implicated in various inflammatory processes, and antagonists can potentially serve as therapeutic agents for conditions such as asthma and autoimmune diseases. In experimental models, compounds similar to this compound have shown promise in modulating immune responses and reducing inflammation .

Pharmacological Insights

2.1 Selectivity and Efficacy

Studies have highlighted the selectivity of piperazine derivatives towards specific receptor subtypes. For instance, compounds with similar structures have exhibited selective agonistic or antagonistic activity at serotonin and histamine receptors, which is crucial for minimizing side effects while maximizing therapeutic benefits . The efficacy of this compound in these roles warrants further exploration through clinical trials.

2.2 Case Studies in Drug Development

Several case studies illustrate the development of piperazine-based drugs targeting various neurological and inflammatory conditions:

  • Case Study 1 : A derivative was tested for its efficacy in a mouse model of multiple sclerosis, where it demonstrated significant improvements in clinical outcomes by modulating immune cell activity through H4 receptor pathways.
  • Case Study 2 : In a pharmacokinetic study, the absorption and distribution characteristics of this compound were analyzed, revealing favorable properties that support its potential use as an oral medication.

Material Science Applications

3.1 Polymer Chemistry

In addition to pharmacological applications, this compound has been explored in polymer chemistry for creating novel materials with enhanced properties. Its ability to act as a crosslinking agent in polymer formulations can lead to improved mechanical strength and thermal stability of the resulting materials.

3.2 Biodegradable Polymers

Research into biodegradable polymers incorporating piperazine structures has shown promise in drug delivery systems. These polymers can be designed to release therapeutic agents in a controlled manner, improving treatment efficacy while reducing side effects associated with traditional drug delivery methods .

Data Tables

Application Area Compound Role Key Findings
Medicinal ChemistryAntidepressantSignificant serotonin reuptake inhibition
PharmacologyHistamine H4 receptor antagonistModulation of immune responses
Material ScienceCrosslinking agentEnhanced mechanical properties in polymers
Biodegradable PolymersDrug delivery systemControlled release profiles

Mechanism of Action

The mechanism of action of 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Comparison with 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5)

  • Structural Difference : The target compound replaces the methoxy (-OMe) group in 1-(4-Methoxyphenyl)piperazine with a diethoxymethyl (-CH(OEt)₂) moiety.
  • The bulkier diethoxymethyl group may alter receptor binding kinetics, reducing off-target effects.

Comparison with 1-(3,4-Methylenedioxyphenyl)piperazine (MDP)

  • Structural Difference : MDP features a methylenedioxy ring substituent, creating a planar, electron-rich aromatic system.
Piperazine Core Modifications

Comparison with 4-Methylpiperazine Derivatives

  • Example : 4-Methyl-N-(4-methoxybenzyl)piperazine () shares the 4-methylpiperazine core but lacks the diethoxymethyl group.
  • Impact : The absence of diethoxymethyl reduces steric hindrance, possibly increasing rotational freedom and altering binding pocket interactions .

Comparison with 1-Aroyl-4-(4-methoxyphenyl)piperazines

  • Example : 1-Benzoyl-4-(4-methoxyphenyl)piperazine () introduces an aroyl group at the 1-position.
Stability Considerations
  • Hydrolysis Sensitivity : The diethoxymethyl group may hydrolyze under acidic conditions to form a benzaldehyde derivative, whereas methoxy or methylenedioxy groups are more stable .
Neuropharmacology
  • Target vs. 1-(4-Methoxyphenyl)piperazine : While the latter exhibits serotonin reuptake inhibition, the diethoxymethyl analog’s bulkier structure may shift selectivity toward dopamine transporters, as seen in related compounds .
Anticancer Potential
  • Comparison with 4-(4-Methylpiperazine-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]benzamide (–16): This oncology drug uses a 4-methylpiperazine fragment for solubility and target engagement. The diethoxymethyl group in the target compound could similarly enhance pharmacokinetics .

Biological Activity

1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in neuroprotection and other therapeutic areas. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a diethoxymethyl group and a phenyl group. Its molecular formula is C15H22N2O2C_{15}H_{22}N_2O_2, and it features a complex structure that influences its biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, particularly in models of ischemic injury.
  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in various cancer cell lines.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of similar piperazine derivatives. For instance, compounds with structural similarities have been shown to significantly prolong survival times in animal models subjected to acute cerebral ischemia.

Case Study

A study investigating the anti-ischemic activity of related compounds demonstrated that they could reduce mortality rates in mice subjected to induced cerebral ischemia. The experimental setup involved:

  • Animal Model : Kunming mice were used for testing.
  • Methodology : Bilateral common carotid artery occlusion was performed, followed by treatment with varying doses of the compound.
  • Results : The treated groups exhibited significantly prolonged survival times compared to control groups, indicating potent neuroprotective activity.

Antitumor Activity

The antitumor potential of this compound has been assessed through various in vitro assays.

Data Table: Antitumor Activity

Cell LineIC50 (µM)Remarks
MCF-7 (Breast Cancer)12.5Moderate inhibition
A549 (Lung Cancer)8.3Significant inhibition
HeLa (Cervical Cancer)10.1Effective against proliferation

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

While specific mechanisms for this compound are not fully elucidated, studies on related compounds suggest:

  • Dopaminergic Pathways : Interaction with dopamine receptors may mediate some neuroprotective effects.
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) appears to be a common pathway for antitumor activity among piperazine derivatives.

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